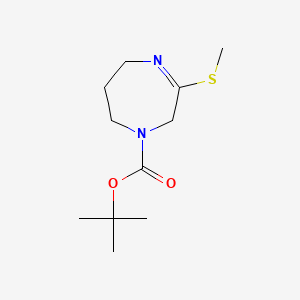

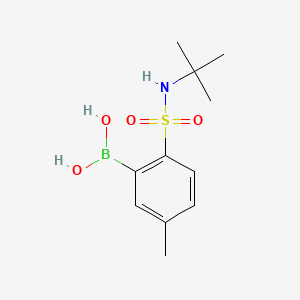

(2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid (MBSBA) is an organoboron compound that is used in a variety of scientific research applications. It is a derivative of boric acid and has a wide range of applications in the fields of synthetic chemistry, biochemistry, and medicinal chemistry. MBSBA has been studied for its ability to act as a catalyst in various reactions, as well as its ability to modulate the activity of enzymes and other proteins.

Scientific Research Applications

Boronic Acid Drugs Design and Discovery

Boronic acids, including (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid, have gained significant attention in the pharmaceutical industry due to their incorporation into drug discovery efforts. These compounds have several desirable properties that enhance the potency and pharmacokinetics profile of drugs. The FDA and Health Canada have approved five boronic acid drugs, with three approvals in the last four years, highlighting the growing interest in this class of compounds for medicinal chemistry endeavors. The review explores the rationale behind the incorporation of boronic acids into drugs and the synthetic developments aimed at facilitating their addition into organic compounds (Plescia & Moitessier, 2020).

Role in Seawater Desalination

The relevance of boronic acids extends beyond pharmaceuticals into environmental applications, such as seawater desalination. Boron, often in the form of boric acid, presents a challenge in drinking water sourced from seawater desalination due to its persistence. Research on the removal of boron by reverse osmosis (RO) and nanofiltration (NF) membranes has increased, with studies systematically relating the physicochemical properties of boric acid to its rejection by NF/RO membranes. This highlights the potential for optimizing processes to enhance boron removal in desalination applications, addressing the environmental impact of boron in drinking water (Tu, Nghiem, & Chivas, 2010).

Carbonic Anhydrase Inhibitors

The enzyme carbonic anhydrase plays a crucial role in various physiological processes, and its inhibition has therapeutic implications in diseases like glaucoma and cancer. Boronic acids, including derivatives of this compound, have been identified as inhibitors of carbonic anhydrase. Structure-based drug design approaches have led to significant advances in understanding the factors that govern binding and selectivity for different isoforms of this enzyme. This research paves the way for the development of boronic acid-based inhibitors with potential therapeutic applications (Supuran, 2017).

Multitarget Compound Potential

Research on organoboron compounds like 2-Aminoethyldiphenyl borinate (2-APB) has revealed their multifaceted effects on the human body, acting as modulators of various physiological systems. This underscores the potential of boronic acid derivatives, including this compound, as multifunctional agents in drug development. Their ability to interact with ion channels and receptors suggests their utility in treating a range of disorders, from immune and cardiovascular diseases to neurodegenerative conditions (Rosalez et al., 2019).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

The compound, being a boronic acid derivative, is likely to interact with its targets through covalent bonding. The boron atom in boronic acids can form reversible covalent bonds with biological molecules, particularly those containing hydroxyl groups . This allows boronic acids to modulate the activity of their targets, leading to changes in cellular processes .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents to palladium complexes .

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally sensitive to ph and can undergo hydrolysis, particularly at physiological ph . This could potentially affect the bioavailability of the compound.

Result of Action

The ability of boronic acids to form covalent bonds with biological molecules can lead to modulation of various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid. For instance, the pH of the environment can affect the stability of boronic acids and their esters, as they can undergo hydrolysis, particularly at physiological pH . Additionally, the presence of other reactive species in the environment could potentially interact with the compound and affect its action .

Properties

IUPAC Name |

[2-(tert-butylsulfamoyl)-5-methylphenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO4S/c1-8-5-6-10(9(7-8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBYIPZEQVPQBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)S(=O)(=O)NC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716585 |

Source

|

| Record name | [2-(tert-Butylsulfamoyl)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183000-60-4 |

Source

|

| Record name | [2-(tert-Butylsulfamoyl)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

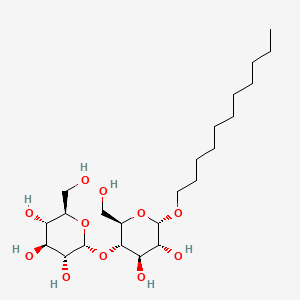

![propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B595657.png)